molecular formula C16H19N3O3 B2462178 ethyl 2-benzyl-3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate CAS No. 477871-03-7

ethyl 2-benzyl-3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate

Cat. No.: B2462178
CAS No.: 477871-03-7
M. Wt: 301.346
InChI Key: CDVGCEFBOCABFK-LDADJPATSA-N
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Description

Ethyl 2-benzyl-3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate (CAS: 477871-03-7) is an ester derivative featuring a benzyl group at the 2-position and a hydrazono-cyanoacetyl moiety at the 3-position of the butanoate backbone. Its molecular formula is C₁₆H₁₉N₃O₃, with a molecular weight of 301.34 g/mol . The compound is marketed as a synthetic building block for organic chemistry, particularly in pharmaceutical and agrochemical research. Its purity is typically ≥95%, though detailed physicochemical data (e.g., melting point, solubility) remain unspecified in available sources .

Properties

IUPAC Name

ethyl (3E)-2-benzyl-3-[(2-cyanoacetyl)hydrazinylidene]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-3-22-16(21)14(11-13-7-5-4-6-8-13)12(2)18-19-15(20)9-10-17/h4-8,14H,3,9,11H2,1-2H3,(H,19,20)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVGCEFBOCABFK-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)C(=NNC(=O)CC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(CC1=CC=CC=C1)/C(=N/NC(=O)CC#N)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-benzyl-3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate typically involves the reaction of ethyl acetoacetate with benzyl bromide in the presence of a base to form ethyl 2-benzyl-3-oxobutanoate. This intermediate is then reacted with hydrazine hydrate and cyanoacetic acid under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzyl-3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-benzyl-3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-benzyl-3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate involves its interaction with specific molecular targets and pathways. The hydrazono group can form hydrogen bonds with biological molecules, influencing their function. The cyanoacetyl group can participate in nucleophilic addition reactions, affecting cellular processes .

Comparison with Similar Compounds

Reactivity and Functional Differences

  • Cyanoacetyl Group vs. Sulfonamide/Nitro Groups: The cyanoacetyl moiety in the target compound introduces dual electrophilic sites (cyano and ketone groups), enabling nucleophilic attacks and cyclization reactions. In contrast, sulfonamide-containing analogs (e.g., 2a) exhibit enhanced hydrogen-bonding capacity, improving solubility and biological interactions . Nitro-substituted derivatives (e.g., ) show increased thermal stability due to resonance effects .
  • Cyclization Potential: The target compound’s cyanoacetyl group may facilitate intramolecular cyclization to form pyrazole or triazine rings under basic or thermal conditions. Comparatively, Compound 8 () cyclizes into quinazoline derivatives, highlighting substituent-dependent reactivity .

Analytical Characterization

  • NMR Challenges: Hydrazono esters often require specialized NMR techniques due to solvent-exchangeable protons and overlapping signals.
  • Mass Spectrometry : Compounds like 2a () were characterized via MS, showing molecular ion peaks at m/z 367, consistent with their sulfonamide substituents .

Critical Analysis of Data Limitations

  • Gaps in Physicochemical Data : The target compound lacks reported melting points, solubility, and spectral data, hindering direct comparison with analogs like 2a .
  • Discontinued Commercial Status: notes the compound is discontinued, limiting accessibility for further experimental validation .

Biological Activity

Ethyl 2-benzyl-3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate is a complex organic compound with potential biological activities that have garnered attention in scientific research. This article explores its synthesis, biological properties, and mechanisms of action, supported by research findings and data tables.

Synthesis of this compound

The compound is synthesized through a multi-step process involving the reaction of ethyl acetoacetate with benzyl bromide, followed by the introduction of hydrazine hydrate and cyanoacetic acid. The general reaction pathway can be summarized as follows:

  • Formation of Ethyl 2-benzyl-3-oxobutanoate :
    • Reaction: Ethyl acetoacetate + Benzyl bromide → Ethyl 2-benzyl-3-oxobutanoate
    • Conditions: Base-mediated.
  • Formation of the Final Product :
    • Reaction: Ethyl 2-benzyl-3-oxobutanoate + Hydrazine hydrate + Cyanoacetic acid → this compound
    • Conditions: Controlled temperature and pH.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various microorganisms, revealing promising results:

MicroorganismActivity Level
Escherichia coli Moderate
Staphylococcus aureus High
Pseudomonas aeruginosa Moderate
Candida albicans High

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it can inhibit the growth of cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
  • Cell Cycle Arrest : It causes arrest in the G1 phase of the cell cycle, preventing proliferation.

The biological activity of this compound is attributed to its unique functional groups:

  • Hydrazono Group : Capable of forming hydrogen bonds with biological macromolecules, influencing their activity.
  • Cyanoacetyl Group : Participates in nucleophilic addition reactions, which may modify cellular processes.

Case Studies

  • Antimicrobial Activity Study :
    • A series of derivatives were synthesized and tested for antimicrobial efficacy. The results indicated that modifications to the benzyl group significantly affected activity levels against various pathogens.
  • Anticancer Study :
    • A study on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity .

Q & A

Q. What are the common synthetic routes for preparing ethyl 2-benzyl-3-[(E)-hydrazono]butanoate derivatives?

The compound can be synthesized via condensation reactions between hydrazine derivatives and β-keto esters. For example, hydrazones are typically formed by reacting arylhydrazines with ethyl acetoacetate derivatives under acidic conditions. A key method involves diazonium salt coupling: sulfanilamide-derived diazonium salts react with ethyl acetoacetate in ethanol with sodium acetate to yield hydrazono esters . Solvent-free condensation (e.g., ethyl acetoacetate and hydrazides) can also achieve moderate yields (~48%) . Reaction optimization (e.g., temperature, acid catalysts like acetic acid) is critical to control product selectivity, as seen in similar systems where ammonium acetate influences pathway outcomes .

Q. How are structural and purity characteristics of this compound validated experimentally?

Characterization relies on spectroscopic and analytical methods:

  • NMR : 1^1H and 13^13C NMR identify hydrazone tautomerism (e.g., δ 2.46–2.61 ppm for methyl groups, δ 7.0–7.6 ppm for aromatic protons) .
  • IR : Peaks at 1701–1725 cm1^{-1} confirm carbonyl groups (keto/enol tautomers), while 3125–3345 cm1^{-1} indicates N–H stretches .
  • Mass spectrometry : ESI-MS data (e.g., [M+H]+^+ at m/z 253.10 for fluorophenyl derivatives) confirms molecular weight .
  • X-ray diffraction : Resolves E/Z isomerism and crystallographic packing, as demonstrated for allyl 3-oxo-2-phenylhydrazono butanoate .

Q. What solvents and reaction conditions are optimal for synthesizing hydrazono esters?

Polar aprotic solvents (ethanol, acetic acid) are preferred for condensation reactions. For example, ethanol with sodium acetate facilitates diazonium coupling , while acetic acid with ammonium acetate enables cyclocondensation to pyridine derivatives . Elevated temperatures (reflux) improve yields but may promote side reactions; controlled pH (e.g., sodium acetate buffer) stabilizes intermediates.

Advanced Research Questions

Q. How do substituents on the arylhydrazine moiety influence the compound’s physicochemical and biological properties?

Substituents alter electronic and steric profiles, impacting reactivity and applications. For example:

  • Electron-withdrawing groups (e.g., –NO2_2, –CF3_3): Increase electrophilicity, enhancing tautomerization and metal-chelation capacity (relevant for antifungal or sensor applications) .
  • Electron-donating groups (e.g., –OCH3_3, –OH): Stabilize hydrazone tautomers, as seen in NMR shifts (δ 6.84–7.45 ppm for methoxy/hydroxy derivatives) .
  • Table: Substituent Effects on Yield and Melting Points
SubstituentYield (%)Mp (°C)Key Spectral Features
4-Fluorophenyl9881–831^1H NMR δ 7.09–7.39 ppm
4-Trifluoromethyl94IR 1725 cm1^{-1} (C=O)
4-NitrophenylESI-MS m/z 269.07

Q. What computational or experimental strategies resolve contradictions in tautomeric or isomeric forms?

  • DFT calculations : Model energy differences between E/Z isomers or keto/enol tautomers.
  • Variable-temperature NMR : Detects dynamic tautomerism (e.g., coalescence of peaks near 100°C) .
  • X-ray crystallography : Provides unambiguous assignment, as shown for allyl derivatives .

Q. How is this compound applied in developing functional materials (e.g., chemosensors or bioactive agents)?

The hydrazone group’s metal-binding capacity enables applications:

  • Fluorescent chemosensors : Derivatives with coumarin-quinoline hybrids show "on-off" fluorescence for Pb2+^{2+} detection (LOD = 0.5 μM) via chelation-enhanced quenching .
  • Antifungal agents : Metal complexes (e.g., Cu2+^{2+}, Ni2+^{2+}) of nitro-substituted hydrazones exhibit enhanced activity against Candida spp. due to improved membrane penetration .

Methodological Recommendations

  • Synthesis : Prioritize diazonium coupling for regioselectivity or solvent-free conditions for eco-friendly synthesis .
  • Characterization : Combine NMR, IR, and X-ray diffraction to resolve tautomeric/isomeric ambiguities .
  • Biological assays : Use sulforhodamine B (SRB) cytotoxicity assays for high-throughput screening of derivatives .

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